Furazan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

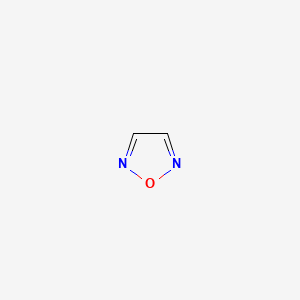

Furazan is a useful research compound. Its molecular formula is C2H2N2O and its molecular weight is 70.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Furazan derivatives have been extensively studied for their pharmacological properties, particularly in the development of new therapeutic agents.

1.1 Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of N-acylated this compound-3-amines , which have shown effectiveness against different strains of Plasmodium falciparum, including chloroquine-resistant strains. A project by Medicines for Malaria Venture (MMV) identified a promising lead structure from the Malaria Box, demonstrating significant activity against liver schizonts and early gametocyte stages of the parasite. This suggests potential for inhibiting transmission from humans to mosquitoes .

1.2 Structure-Activity Relationships

Research into the structure-activity relationships of this compound-3,4-diamide analogs has revealed that specific substitutions on the phenyl ring enhance anti-proliferation effects. The incorporation of electron-withdrawing groups has been shown to significantly improve potency .

1.3 Neuroprotective Agents

This compound derivatives are also being explored as neuroprotective agents. Studies have indicated that they can improve brain penetration and reduce toxicity compared to traditional neuroprotective compounds .

Energetic Materials

This compound has applications in the development of high-energy materials due to its favorable thermal stability and low sensitivity.

2.1 Insensitive Energetic Materials

Recent advancements have led to the synthesis of This compound-functionalized tetrazolate-based salts , which are characterized by high potential energy and low sensitivity to friction and shock. These compounds are being considered for use in propellants, explosives, and pyrotechnics due to their environmentally friendly decomposition profiles .

2.2 Thermal Stability Improvements

Studies have shown that modifications to this compound compounds can enhance their thermal stability while maintaining low sensitivity, making them suitable for various energetic applications .

Table 1: Antimalarial Activity of this compound Derivatives

Table 2: Properties of this compound-Based Energetic Materials

| Compound | Decomposition Temperature (°C) | Sensitivity (Impact) | Reference |

|---|---|---|---|

| This compound-tetrazolate salt | 210 | Low | |

| Modified this compound derivative | 180 | Very Low |

Case Studies

Case Study 1: Development of Antimalarials

In a study conducted by MMV, a series of N-acylated furazanes were synthesized and tested for their antiplasmodial activity against resistant strains of P. falciparum. The findings indicated that specific acyl moieties significantly influenced both activity and cytotoxicity, leading to further optimization of these compounds for drug development .

Case Study 2: Synthesis of Energetic Materials

Research into This compound-functionalized materials has demonstrated their potential as safer alternatives in energetic applications. The synthesis process involved creating novel derivatives that exhibited improved thermal stability while maintaining low sensitivity, thus expanding their applicability in military and aerospace industries .

化学反応の分析

Photochemical Reactions

Furazan derivatives exhibit unique photoreactivity:

-

Benzothis compound N-oxides undergo photolysis under UV light (high-pressure mercury lamp) in acetonitrile/water to form 1H-azepine-2,7-dione via singlet oxygen involvement .

-

4,7-Dimethylbenzothis compound reacts with singlet oxygen (generated by C60 irradiation) to form 4,7-dimethylbenzothis compound 4,7-endoperoxide , which thermally reverts to the parent compound .

-

UV irradiation (355 nm) of 4,7-dimethylbenzothis compound yields (2Z,4Z)-2,5-dimethylhexa-2,4-dienedinitrile monoxide with a quantum yield of 0.48 .

Nitration and Radical Pathways

Nitration reactions leverage iodine(III) reagents and radical intermediates:

-

Benziodazole-type O2NO-I(III) compounds nitrate enamines to form this compound derivatives (e.g., 5a–e ) via CuI-catalyzed oxidation .

-

Radical scavenger experiments (TEMPO) confirm a radical mechanism , with NO2 identified as a key intermediate . Exogenous NO2 gas directly synthesizes this compound 3a in 88% yield .

Nucleophilic Substitutions

This compound rings participate in Ar-SN2 mechanisms:

-

Azidoethoxy anion attacks nitro-substituted this compound (e.g., DNTF), forming DAeTF via a five-membered transition state . Competing intramolecular etherification occurs under basic conditions .

Oxidation and Derivatization

Oxidative functionalization expands this compound’s utility:

-

3,4-Dimethylthis compound oxidizes with KMnO4 to methylfurazancarboxylic acid and furazandicarboxylic acid .

-

Diaminothis compound forms stable complexes with Cu(II) salts, relevant for energetic materials .

-

Ureido-furazans synthesize via chlorosulfonyl isocyanate and amino-furazan reactions, with nitration yielding nitro derivatives (e.g., 3-nitro-4-nitroureido-furazan) .

Cycloaddition and Ring-Closing Reactions

Cyanothis compound enables heterocycle synthesis:

-

3-Amino-4-cyanothis compound reacts with azides via 1,3-dipolar cycloaddition to form tetrazole derivatives (e.g., 3-amino-4-(tetrazol-5-yl)this compound) .

-

High-temperature cyclization of 3-amino-4-cyanothis compound with amidoximes yields fused furazanopyrimidine structures .

-

Ring-closing reactions with nitroacetonitrile and chloroxime generate 4-nitro-5-aminoisoxazole , enhancing thermal stability (Td: 155.8–270.3°C) .

Thermal Decomposition

This compound derivatives decompose via distinct pathways:

-

DAeTF cleaves at the furoxan ring (bond energy: 189.48 kJ·mol⁻¹) followed by C–C bond rupture, releasing N2, CO, and CH3CN .

-

Azido groups decompose to N2, while this compound rings fragment gradually, leaving carbonaceous residues (6.13% mass) .

Synthetic Methodologies

Key synthetic routes include:

-

Glyoxime dehydration (150°C with succinic anhydride) for this compound synthesis .

-

Microwave-assisted reactions using silica gel/molecular sieves to synthesize quinoxaline 1,4-dioxide and phenazine 5,10-dioxide from this compound N-oxides .

Data Tables

| Compound | Thermal Stability (Td, °C) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) |

|---|---|---|---|

| 4-Nitro-5-aminoisoxazole | 270.3 | >40 | 192 |

| This compound 3a | 155.8 | >40 | 96 |

特性

CAS番号 |

288-37-9 |

|---|---|

分子式 |

C2H2N2O |

分子量 |

70.05 g/mol |

IUPAC名 |

1,2,5-oxadiazole |

InChI |

InChI=1S/C2H2N2O/c1-2-4-5-3-1/h1-2H |

InChIキー |

JKFAIQOWCVVSKC-UHFFFAOYSA-N |

正規SMILES |

C1=NON=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。